molecular formula C21H15ClN4O3 B2620417 4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-nitrobenzamide CAS No. 850932-16-0

4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-nitrobenzamide

Cat. No. B2620417
CAS RN: 850932-16-0
M. Wt: 406.83
InChI Key: KSAQLZLIQOHNTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-nitrobenzamide” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign . The reaction is reasonably fast, very clean, high yielding, and requires simple workup .


Chemical Reactions Analysis

The typical procedure for the synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .

Mechanism of Action

4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-nitrobenzamide releases NO upon decomposition, which activates the soluble guanylate cyclase (sGC) enzyme. sGC then converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which leads to the relaxation of smooth muscle cells and the dilation of blood vessels. This mechanism of action is important in the regulation of blood pressure and the treatment of hypertension.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the relaxation of smooth muscle cells, the dilation of blood vessels, and the inhibition of platelet aggregation. Additionally, this compound has been shown to have anti-inflammatory effects and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-nitrobenzamide in lab experiments is its potency as an NO donor. This compound releases NO at a controlled rate, making it useful in studying the effects of NO on biological systems. However, this compound has limitations in terms of its stability, as it can decompose rapidly under certain conditions. Additionally, this compound can be difficult to handle due to its sensitivity to light and air.

Future Directions

There are several future directions for the study of 4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-nitrobenzamide. One direction is the development of more stable NO donors that can be used in clinical settings. Additionally, this compound can be used in the development of drugs that target NO signaling pathways for the treatment of various diseases, including hypertension, inflammation, and oxidative stress. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its potency as an NO donor and its ability to activate the sGC enzyme make it useful in studying the effects of NO on biological systems. While this compound has limitations in terms of its stability, it has several advantages in lab experiments. Further research is needed to fully understand the potential applications of this compound and to develop more stable NO donors for clinical use.

Synthesis Methods

4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-nitrobenzamide can be synthesized through the reaction of 4-chloro-3-nitrobenzoic acid with 7-methyl-2-phenylimidazo[1,2-a]pyridine in the presence of thionyl chloride and dimethylformamide. The resulting product is purified through column chromatography to obtain this compound in its pure form.

Scientific Research Applications

4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-nitrobenzamide has been used in various scientific research applications, including the study of nitric oxide (NO) signaling pathways and the development of NO donors. This compound is a potent NO donor that releases NO upon decomposition, making it useful in studying the effects of NO on biological systems. Additionally, this compound has been used in the development of drugs that target NO signaling pathways for the treatment of various diseases.

properties

IUPAC Name

4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN4O3/c1-13-9-10-25-18(11-13)23-19(14-5-3-2-4-6-14)20(25)24-21(27)15-7-8-16(22)17(12-15)26(28)29/h2-12H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAQLZLIQOHNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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